molecular formula C25H32ClNO4 B2836353 4-chloro-1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one CAS No. 449765-23-5

4-chloro-1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one

Cat. No.: B2836353
CAS No.: 449765-23-5
M. Wt: 445.98
InChI Key: BZAXCGDLWQLUFJ-UHFFFAOYSA-N
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Description

The compound 4-chloro-1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one is a structurally complex molecule featuring a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 5. A unique phenoxymethyl group, further modified with a 4-isopropyl substituent, distinguishes it from simpler analogs . Its molecular formula is C₂₆H₃₁ClN₂O₄ (calculated molecular weight: 487.0 g/mol), with the extended substituents likely enhancing lipophilicity compared to unmodified tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

4-chloro-1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClNO4/c1-17(2)18-7-9-20(10-8-18)31-16-22-21-15-24(30-4)23(29-3)14-19(21)11-13-27(22)25(28)6-5-12-26/h7-10,14-15,17,22H,5-6,11-13,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAXCGDLWQLUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CCCCl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the isopropylphenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with the isopropylphenoxy moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Evidence ID
4-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one C₁₅H₂₀ClNO₃ 297.8 Lacks phenoxymethyl and isopropyl groups
4-amino-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride C₁₅H₂₂ClN₂O₃ 329.8 Amino group replaces chloro; hydrochloride salt
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-butan-1-ol C₁₅H₂₂NO₃ 273.3 Butanol replaces butanone; no halogen substituent

Functional Group Analysis

  • Chloro vs. In contrast, the amino group in the hydrochloride derivative () increases polarity and water solubility, making it more suitable for formulation in aqueous media .
  • Phenoxymethyl-Isopropyl Extension: The bulky aromatic side chain in the main compound likely improves membrane permeability and target selectivity compared to the smaller analogs in and . This modification could also reduce metabolic clearance, extending half-life .
  • Butanone vs. Butanol Backbone: The ketone group in the main compound and ’s analog may participate in hydrogen bonding with receptors, whereas the hydroxyl group in ’s butanol derivative could enhance solubility but reduce passive diffusion .

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